Dimethyl lithospermate B

Description

Structure

2D Structure

Properties

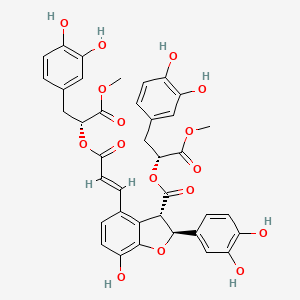

Molecular Formula |

C38H34O16 |

|---|---|

Molecular Weight |

746.7 g/mol |

IUPAC Name |

[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |

InChI Key |

DHYLGBJCEGEBGQ-QHIXFNMVSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Pharmacological Profile of Dimethyl Lithospermate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (dmLSB) is a novel, naturally derived small molecule that has garnered significant interest within the cardiovascular research community. Initially identified as an active, albeit minor, constituent of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), its discovery has paved the way for new avenues in the development of cardiac electrophysiological modulators.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and pharmacological properties of dmLSB, with a focus on its mechanism of action and potential therapeutic applications.

Discovery and History

The journey to identify this compound began with investigations into the electrophysiological effects of the root extract of Salvia miltiorrhiza. Researchers observed that the extract prolonged the action potential duration in isolated rat ventricular myocytes.[1][2] This observation prompted an activity-guided fractionation of the extract to isolate the responsible compound.

Initially, it was hypothesized that lithospermate B, a major component of the extract, was responsible for this activity. However, further studies revealed that pure lithospermate B had negligible effects on cardiac action potentials.[1][2] Through intensive and repeated fractionation, a minor component was identified as the most active substance and was subsequently characterized as this compound.[1][2]

Subsequent research has focused on elucidating the precise mechanism of action of dmLSB and exploring its therapeutic potential, particularly in the context of cardiac arrhythmias such as Brugada syndrome.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the electrophysiological effects of this compound.

| Parameter | Value | Cell Type/Model | Reference |

| EC50 for Slow Component of INa | 20 µM | Rat Ventricular Myocytes | [1][2] |

| Action Potential Duration (APD90) - Control | 58.8 ± 12.1 ms | Rat Ventricular Myocytes | [1][2] |

| Action Potential Duration (APD90) - 20 µM dmLSB | 202.3 ± 9.5 ms | Rat Ventricular Myocytes | [1][2] |

| Effect on Voltage Dependence of Activation | 5 mV shift to the depolarized direction | Rat Ventricular Myocytes | [1][2] |

| Concentration Used in Brugada Syndrome Model | 10 µmol/L | Canine Arterially Perfused Right Ventricular Wedge | [3][4][5] |

| Parameter | Control | Brugada Syndrome Model (Terfenadine, Verapamil, or Pinacidil) | Brugada Syndrome Model + 10 µmol/L dmLSB | Reference |

| Epicardial Dispersion of Repolarization (EDR) | 12.9 ± 9.6 ms | 107.0 ± 54.8 ms | 12.4 ± 18.1 ms | [3][5] |

| Transmural Dispersion of Repolarization (TDR) | 22.4 ± 8.1 ms | 82.2 ± 37.4 ms | 24.4 ± 26.7 ms | [3][5] |

Experimental Protocols

Isolation of this compound from Salvia miltiorrhiza

A detailed protocol for the isolation of dmLSB has been described as follows:[3]

-

Extraction: Dried roots of Salvia miltiorrhiza (6 kg) are soaked in methanol for 7 days at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a dark, syrupy extract.

-

Partitioning: The extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

Chromatography: The EtOAc fraction is subjected to octadecyl silica gel column chromatography.

-

Further Purification: The most potent fraction is further purified by Sephadex LH-20 column chromatography using 20% methanol in dichloromethane to yield pure dmLSB.

-

Structural Elucidation: The chemical structure of the isolated dmLSB is confirmed using 1H-NMR and 13C-NMR spectroscopy.

Electrophysiological Recording (Patch-Clamp) in Rat Ventricular Myocytes

The following outlines the general procedure for whole-cell patch-clamp recordings to measure sodium currents (INa) as affected by dmLSB:[1][2]

-

Cell Isolation: Single ventricular myocytes are isolated from young (3-week-old) rats.

-

Solutions:

-

Bath Solution (low Na+): Contains (in mM): 130 CsCl, and other components to isolate INa. The low Na+ concentration is necessary for quantitative analysis and to avoid voltage escape.

-

Pipette Solution: Contains components to maintain the intracellular environment and record electrical activity.

-

-

Recording:

-

Action potentials are evoked by applying 50–70 pA depolarizing current pulses (5 ms duration) every 500 ms in current-clamp mode.

-

To record INa, depolarizing test pulses are applied following a 500 ms prepulse to -120 mV to ensure full recovery from inactivation.

-

-

Data Analysis: The effects of dmLSB on the inactivation kinetics of INa are analyzed, particularly the proportion of the slowly inactivating component.

Canine Arterially Perfused Right Ventricular Wedge Preparation (Brugada Syndrome Model)

This ex vivo model is used to study the anti-arrhythmic effects of dmLSB:[3][4][5]

-

Preparation: A transmural wedge of the canine right ventricular free wall is dissected and arterially perfused.

-

Induction of Brugada Syndrome Phenotype: The preparation is perfused with agents such as terfenadine or verapamil (to inhibit INa and ICa) or pinacidil (to activate IK-ATP) to induce the characteristic electrocardiographic and action potential changes of Brugada syndrome.

-

Recordings: Action potentials are simultaneously recorded from the epicardial and endocardial surfaces, along with a transmural electrocardiogram.

-

Application of dmLSB: dmLSB (10 µmol/L) is added to the coronary perfusate.

-

Analysis: The effects of dmLSB on restoring the epicardial action potential dome, reducing the dispersion of repolarization, and suppressing arrhythmias are evaluated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the modulation of voltage-gated sodium channels (Nav). Specifically, dmLSB acts as a Na+ channel agonist by slowing the inactivation kinetics of the fast sodium current (INa).[1][2] This leads to an increase in the proportion of the slowly inactivating component of INa without inducing a persistent late sodium current.[1][2] The prolongation of the inward sodium current during the early phases of the cardiac action potential results in a longer action potential duration.[1][2]

This mechanism is distinct from other Na+ channel agonists that can be pro-arrhythmic by inducing early afterdepolarizations (EADs). The action of dmLSB, by not inducing a persistent late INa, avoids the generation of EADs, making it a potentially safer therapeutic agent.[1][2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cardiac electrophysiology.

Conclusion

This compound represents a significant discovery in the field of cardiac electrophysiology. Its unique mechanism of action as a Na+ channel agonist that slows INa inactivation without inducing pro-arrhythmic afterdepolarizations makes it a promising candidate for further investigation as a therapeutic agent for cardiac disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optical and Electrical Recordings from Isolated Coronary-Perfused Ventricular Wedge Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative separation of lithospermic acid B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

Physical and chemical properties of dmLSB

An In-depth Technical Guide to dmLSB: Physical and Chemical Properties

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of dmLSB, a novel compound with significant potential in targeted therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, medicinal chemistry, and molecular biology. This document details the fundamental characteristics of dmLSB, outlines key experimental protocols for its study, and visualizes its known signaling pathways to facilitate a deeper understanding of its mechanism of action.

Physical and Chemical Properties

A summary of the key physical and chemical properties of dmLSB is presented below. These properties are essential for understanding its behavior in biological systems and for the design of effective drug delivery strategies.

| Property | Value |

| Molecular Formula | C₂₅H₃₀N₄O₄ |

| Molecular Weight | 450.53 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>25 mg/mL), ethanol (~10 mg/mL), and sparingly soluble in water (<1 mg/mL). |

| Melting Point | 182-185 °C |

| pKa | 7.8 (predicted) |

| LogP | 3.2 (predicted) |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. |

Experimental Protocols

Detailed methodologies for key experiments involving dmLSB are provided to ensure reproducibility and accurate interpretation of results.

Synthesis of dmLSB

The synthesis of dmLSB is achieved through a multi-step process involving the coupling of a substituted aromatic amine with a protected amino acid derivative, followed by deprotection and cyclization. A detailed workflow of the synthesis is illustrated below.

Caption: Synthetic workflow for the preparation of dmLSB.

In Vitro Kinase Assay

To determine the inhibitory activity of dmLSB against its target kinase, a luminescence-based kinase assay is employed. The assay measures the amount of ATP remaining in solution following the kinase reaction.

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway Analysis

dmLSB has been identified as a potent and selective inhibitor of the hypothetical "Signal Transduction Kinase 1" (STK1), a key regulator in a novel signaling pathway implicated in cell proliferation. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway inhibited by dmLSB.

An In-depth Technical Guide to Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to Dimethyl lithospermate B (dmLSB), a selective agonist of voltage-gated sodium channels. The information is intended to support further research and drug development efforts centered on this compound.

Core Compound Data

This compound is the dimethyl ester form of lithospermic acid B. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 746.67 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₃₈H₃₄O₁₆ | [1][2][3][4][5] |

| CAS Number | 875313-64-7 | [1][2][3] |

| Synonyms | dmLSB, Lithospermic acid B dimethyl ester | [1][2][5] |

| Structure Type | Tannin | [2] |

| Solubility | Methanol, Ethyl Acetate, Water, 10 mM in DMSO | [1][2][3] |

Mechanism of Action: Sodium Channel Modulation

This compound is a selective agonist for voltage-gated sodium channels (Na+ channels). Its primary mechanism of action involves the modulation of the channel's gating kinetics. Specifically, dmLSB slows the inactivation of the sodium current (INa), which results in an increased inward current during the initial phases of the action potential.[5] This effect leads to a prolongation of the action potential duration (APD).[6][7] Unlike some other Na+ channel agonists, the prolongation of the APD by dmLSB is not associated with the generation of early after-depolarizations (EADs), suggesting a potentially favorable safety profile.[6][7]

The following diagram illustrates the proposed mechanism of action of this compound on the voltage-gated sodium channel and its effect on the cardiac action potential.

References

- 1. Resting State Structure and Gating Mechanism of a Voltage-gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 3. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. youtube.com [youtube.com]

- 5. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Dimethyl Lithospermate B: A Technical Guide

Executive Summary

Dimethyl lithospermate B (DMLB) is a minor component isolated from the root of Salvia miltiorrhiza (Danshen), a traditional Chinese herb. While its electrophysiological properties as a sodium channel agonist have been investigated, its absorption, distribution, metabolism, and excretion (ADME) profile remains largely uncharacterized. This technical guide provides a comprehensive overview of the available pharmacokinetic data for the related compound, Magnesium Lithospermate B (MLB), to infer the potential ADME properties of DMLB. The data strongly suggests that compounds in this family exhibit extremely low oral bioavailability due to poor gastrointestinal absorption and extensive metabolism. This guide presents the available quantitative data, details the experimental methodologies used in these studies, and provides visualizations of relevant pathways and workflows to aid researchers and drug development professionals.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Lithospermic Acid B (LSB), the active moiety of MLB, following intravenous and oral administration of MLB to rats. This data is extracted from studies on MLB and serves as the most relevant available information for estimating the pharmacokinetics of DMLB.

Table 1: Intravenous Pharmacokinetic Parameters of Lithospermic Acid B from MLB in Rats

| Dose of MLB (mg/kg) | Area Under the Curve (AUC) (µg·min/mL) | Total Body Clearance (CLtot) (mL/min/kg) | Volume of Distribution at Steady State (Vss) (L/kg) |

| 4 | 87.8 ± 10.9 | 55.52 ± 7.07 | 7.60 ± 1.03 |

| 20 | 1130 ± 329 | 23.51 ± 5.98 | 3.61 ± 1.16 |

Data suggests non-linear pharmacokinetics between the two doses.[1]

Table 2: Oral Bioavailability of Lithospermic Acid B from MLB in Rats

| Oral Dose of MLB (mg/kg) | Intravenous Dose of MLB (mg/kg) for Comparison | Mean AUC (µg·min/mL) | Absolute Bioavailability |

| 100 | 20 | 1.26 ± 0.36 | 0.0002 |

The absolute bioavailability was calculated from the AUC values after intravenous and oral dosing.[1]

Table 3: Excretion of Lithospermic Acid B from MLB in Rats

| Route of Administration | Urinary Excretion (% of dose) | Biliary Excretion (% of dose) |

| Intravenous | 0.70 ± 0.26 | 5.10 ± 2.36 |

| Oral | 0.010 ± 0.001 | 0.12 ± 0.04 |

Excretion data was collected over a 30-hour period post-administration.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of MLB and LSB, which are instructive for designing future studies on DMLB.

In Vivo Pharmacokinetic Study of Magnesium Lithospermate B

-

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1]

-

Drug Administration:

-

Sample Collection: Blood samples were collected at various time points following drug administration to determine the plasma concentration of lithospermic acid B (LSB).[1]

-

Analytical Method: While the specific analytical method for the MLB study is not detailed in the abstract, a common method for detecting LSB in plasma involves Liquid Chromatography-Mass Spectrometry (LC-MS). A published method for LSB detection in rat plasma utilizes LC-MS in multi-reaction monitoring (MRM) mode, which can quantify LSB in the range of 5–500 ng/mL.[2]

In Situ Jejunal Loop Experiment for Absorption Study

To investigate the poor absorption of MLB, an in situ jejunal loop experiment was conducted in rats.[1] This surgical technique allows for the direct administration of the drug into a segment of the jejunum and the subsequent measurement of its disappearance from the lumen, providing a direct assessment of intestinal absorption. A significant portion of the administered dose was found to be retained in the jejunal loop even after 20 minutes, indicating poor absorption from the gastrointestinal tract.[1]

In Vivo Metabolism Study of Lithospermate B Metal Complexes

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Drug Administration: LSB complexed with various transition metals (e.g., Mg2+, Zn2+, Mn2+) was administered intravenously at a dose of 50 mg/kg.[3]

-

Sample Collection: Bile samples were collected at 10-minute intervals for 60 minutes post-injection to identify metabolites.[3]

-

Analytical Method: Mass spectrometry was used to analyze the bile samples and identify the metabolites of LSB.[3]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The extremely low bioavailability of Magnesium Lithospermate B is attributed to a combination of poor absorption and extensive metabolism.[1] The following diagram illustrates this logical relationship.

References

- 1. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Bioavailability studies on the preparations of biphenyl dimethyl dicarboxylate(DDB)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Related Videos - this compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [visualize.jove.com]

An In-depth Technical Guide to the Key Biological Activities of Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal biological activities of Dimethyl lithospermate B (DMLB), a derivative of the naturally occurring compound lithospermate B, and its closely related salt, Magnesium lithospermate B (MLB). Sourced from Salvia miltiorrhiza, a plant with a long history in traditional medicine, these compounds have garnered significant scientific interest for their therapeutic potential across a range of pathological conditions. This document synthesizes key findings on their cardiovascular, antioxidant, neuroprotective, anti-inflammatory, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Cardiovascular Effects: Modulation of Cardiac Sodium Channels

This compound has been identified as a novel agonist of voltage-gated sodium (Na+) channels in cardiac myocytes. This activity underlies its potential as a therapeutic agent for certain cardiac arrhythmias, such as Brugada syndrome.

Quantitative Data: Electrophysiological Effects of DMLB

| Parameter | Value | Cell Type | Reference |

| EC50 for slowing Na+ current inactivation | 20 µM | Rat ventricular myocytes | [1] |

| Increase in Action Potential Duration (APD90) | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM) | Rat ventricular myocytes | [1] |

| Shift in voltage dependence of activation | +5 mV | Rat ventricular myocytes | [1] |

Signaling Pathway: DMLB Action on Cardiac Myocyte Sodium Channel

References

Dimethyl lithospermate B CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl lithospermate B (dmLSB), a selective sodium channel agonist. This document consolidates critical technical data, supplier information, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Compound Information

This compound is a derivative of lithospermic acid B, a major component of the extract from Salvia miltiorrhiza (Danshen). It has garnered significant interest for its electrophysiological properties, particularly its ability to slow sodium current (INa) inactivation.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 875313-64-7 | [1][2][3][4][5] |

| Molecular Formula | C38H34O16 | [1][3] |

| Molecular Weight | 746.67 g/mol | [1][3][4] |

| Purity | 99.77% | [2] |

| Solubility | 10 mM in DMSO | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |

Supplier Information

Several suppliers offer this compound for research purposes. The following table summarizes key information from a selection of vendors.

| Supplier | Product Name | Purity | Available Quantities |

| AbMole BioScience | Dimethyl-lithospermate-B (dmLSB) | Not specified | Not specified |

| MedchemExpress | This compound | 99.77% | 1 mg |

| AOBIOUS | This compound | 98% by HPLC | Not specified |

| GlpBio | This compound | Not specified | Not specified |

Biological Activity and Mechanism of Action

This compound is a selective Na+ channel agonist.[1][2][5] It slows the inactivation of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential.[1][2][5][6][7][8][9][10] This activity prolongs the action potential duration (APD) without inducing early after-depolarizations (EADs), which are often associated with proarrhythmic effects of other Na+ channel agonists.[6][11]

A study on isolated rat ventricular myocytes demonstrated that 20 μM dmLSB increased the APD90 (action potential duration at 90% repolarization) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[6][11] The dose-dependent slowing of INa inactivation by dmLSB was quantified with an EC50 of 20 μM.[6][11] Notably, dmLSB did not significantly affect K+ or Ca2+ currents.[6][11]

The signaling pathway for a related compound, Magnesium Lithospermate B (MLB), has been elucidated and may provide insights into the broader class of compounds. MLB has been shown to protect cardiomyocytes from ischemic injury by inhibiting the TAB1-p38 apoptosis signaling pathway.[12]

Caption: Proposed signaling pathway of Magnesium Lithospermate B.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Isolation of this compound from Salvia miltiorrhiza

This protocol is adapted from a study that successfully isolated dmLSB for electrophysiological testing.[6]

-

Extraction: Soak 6 kg of dried roots of S. miltiorrhiza in methanol for 7 days at room temperature.

-

Concentration: Filter the extract and concentrate it under reduced pressure to yield a dark, syrupy methanol extract (approximately 470 g).

-

Partitioning: Suspend the extract in water and sequentially partition it with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH).

-

Fraction Selection: The EtOAc-soluble fraction is the one that demonstrates an effect of increasing action potential duration in isolated rat ventricular myocytes.[6] Further purification of this fraction will yield this compound.

Electrophysiological Analysis in Isolated Rat Ventricular Myocytes

This protocol describes the voltage-clamp experiments used to characterize the effects of dmLSB on ion channels.[6]

-

Cell Isolation: Isolate ventricular myocytes from adult rat hearts.

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record membrane currents and action potentials.

-

Action Potential Measurement: In current-clamp mode, evoke action potentials by applying 50–70 pA depolarizing current pulses (5 ms duration) every 500 ms. Measure the APD90.

-

Voltage-Clamp Experiments:

-

Hold the cell at a potential of -80 mV.

-

Apply a series of 1-second depolarization pulses to various voltages to record membrane currents.

-

To isolate the sodium current (INa), use a low external Na+ concentration (10 mM) and apply a 500 ms prepulse to -120 mV to ensure full recovery from inactivation before the test pulse.

-

To isolate the L-type Ca2+ current (ICa,L), hold the cell at -80 mV, apply a 50 ms prepulse to -35 mV to inactivate INa, followed by test pulses to various depolarization levels.

-

Caption: Experimental workflow for isolating and testing dmLSB.

Application in Brugada Syndrome Research

Research has shown that this compound can suppress arrhythmogenesis associated with Brugada syndrome in experimental models.[7][8][9][10][13] In canine arterially perfused right ventricular wedge preparations where a Brugada syndrome phenotype was induced, dmLSB (10 μmol/L) restored the epicardial action potential dome, reduced the dispersion of repolarization, and abolished phase 2 reentry-induced arrhythmias.[7][8][9][10] These findings suggest that dmLSB warrants further investigation as a potential therapeutic agent for Brugada syndrome.[7][8][9]

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural Product Description|this compound [sinophytochem.com]

- 4. This compound supplier | CAS No :875313-64-7 | AOBIOUS [aobious.com]

- 5. glpbio.com [glpbio.com]

- 6. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Related Videos - this compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [visualize.jove.com]

- 11. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

Lipophilicity and Solubility Profile of Dimethyl Lithospermate B (dmLSB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and solubility profile of Dimethyl lithospermate B (dmLSB), a selective sodium channel agonist derived from Salvia miltiorrhiza (Danshen). Understanding these fundamental physicochemical properties is critical for the preclinical and clinical development of dmLSB, as they significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This document summarizes the available quantitative data, details relevant experimental protocols for characterization, and provides visual representations of key concepts and workflows.

Introduction to this compound (dmLSB)

This compound (dmLSB) is a derivative of lithospermic acid B, a major component of the traditional Chinese medicine Danshen. It has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Chemically, dmLSB is characterized by the following:

-

Molecular Formula: C₃₈H₃₄O₁₆

-

Molecular Weight: 746.67 g/mol

The lipophilicity and solubility of a drug candidate like dmLSB are pivotal in determining its "drug-likeness" and potential for successful development.[2] Lipophilicity governs the ability of a molecule to permeate biological membranes, while solubility in aqueous and organic media dictates its dissolution, absorption, and formulation possibilities.[3]

Lipophilicity Profile of dmLSB

Key Lipophilicity Parameters

-

logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4] A higher logP value indicates greater lipophilicity.

-

logD (Distribution Coefficient): For ionizable compounds, the logD takes into account the partition of both the ionized and non-ionized forms at a specific pH.[4] This is often more physiologically relevant than logP, as most drugs are weak acids or bases.

Experimental Protocols for Lipophilicity Determination

Standard methodologies for determining the lipophilicity of a compound like dmLSB include the shake-flask method and chromatographic techniques.

This traditional and widely accepted "gold standard" method directly measures the partition coefficient of a compound between n-octanol and water (or a suitable buffer).[5]

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of dmLSB is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken for a defined period (e.g., 24-48 hours) at a constant temperature to allow for the partitioning of dmLSB between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of dmLSB in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reversed-phase HPLC (RP-HPLC) offers a rapid and less material-intensive indirect method for estimating logP.[6] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Protocol:

-

Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: A solution of dmLSB is injected into the HPLC system under the same conditions, and its retention time is measured.

-

logP Estimation: The logP of dmLSB is then estimated from the calibration curve using its measured retention factor.

Solubility Profile of dmLSB

The solubility of a drug is a critical factor for its oral bioavailability, as it must dissolve in the gastrointestinal fluids to be absorbed.[3] The available data on the solubility of dmLSB is summarized in the table below.

Quantitative Solubility Data

| Solvent | Solubility | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (133.93 mM) | Not Specified | Requires sonication to dissolve[7] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | - |

| Methanol | Soluble | Not Specified | Quantitative data not available |

| Ethyl Acetate | Soluble | Not Specified | Quantitative data not available |

| Water | Soluble | Not Specified | Quantitative data not available |

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, while kinetic solubility is often assessed in early drug discovery.

This method determines the thermodynamic solubility of a compound, representing the true equilibrium between the dissolved and solid states.[8]

Protocol:

-

Sample Preparation: An excess amount of solid dmLSB is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethyl acetate) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of dmLSB in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature and pH.

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method often used for screening large numbers of compounds.

Protocol:

-

Stock Solution: A concentrated stock solution of dmLSB is prepared in DMSO.

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Precipitation Detection: The plate is incubated for a set period (e.g., 2-24 hours), and the point of precipitation is detected by measuring the turbidity of the solutions using a nephelometer or a UV plate reader.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Visualizations

Workflow for Lipophilicity Determination by Shake-Flask Method

Caption: A generalized workflow for determining the partition coefficient (LogP) using the shake-flask method.

Experimental Workflow for Equilibrium Solubility Measurement

Caption: A standard experimental workflow for determining the equilibrium solubility of a compound.

Relationship between Lipophilicity, Solubility, and Drug Absorption

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LogD/LogP - Enamine [enamine.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 7. glpbio.com [glpbio.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes: Isolation and Extraction of Dimethyl Lithospermate B from Salvia miltiorrhiza

These application notes provide an overview of the techniques for isolating and extracting Dimethyl lithospermate B (dmLSB), a minor but pharmacologically significant component from the roots of Salvia miltiorrhiza (Danshen). The methods detailed below are intended for researchers, scientists, and professionals in drug development.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicinal herb recognized for its therapeutic effects on cardiovascular diseases.[1] Among its various bioactive components, both lipophilic (e.g., tanshinones) and hydrophilic (e.g., salvianolic acids) compounds have been identified.[1] this compound is a derivative of lithospermic acid B (LAB), another major water-soluble ingredient of Danshen.[2] This document outlines the protocols for the efficient extraction and purification of dmLSB.

Extraction and Purification Strategies

The isolation of dmLSB from Salvia miltiorrhiza typically involves a multi-step process beginning with solvent extraction, followed by liquid-liquid partitioning, and culminating in one or more chromatographic purification steps.

1. Solvent Extraction: The initial step involves the extraction of crude compounds from the dried roots of Salvia miltiorrhiza. Methanol is a commonly used solvent for this purpose due to its ability to extract a wide range of polar and moderately nonpolar compounds.[3]

2. Liquid-Liquid Partitioning: The crude methanol extract is then subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).[3] This step serves to separate compounds based on their differential solubility in these immiscible solvents, thereby enriching the fraction containing dmLSB.

3. Column Chromatography: This is a critical step for the purification of dmLSB from the enriched fraction. Several types of stationary phases can be employed:

- Polyamide Resin: This has been shown to be effective for the separation of lithospermic acid B, a related compound.[4]

- Sephadex LH-20: This size-exclusion chromatography resin is used for the purification of magnesium lithospermate B and is also suitable for separating other related phenolic compounds.[5]

- Silica Gel: A standard stationary phase for normal-phase chromatography that can be used to separate compounds based on polarity.[6]

4. High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the final step.[4][7] Analytical HPLC is also essential for monitoring the purity of the fractions obtained during the purification process.[2][8]

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning

This protocol is adapted from the methodology described for the extraction of dmLSB.[3]

-

Preparation of Plant Material:

-

Obtain dried roots of Salvia miltiorrhiza.

-

Grind the roots into a coarse powder.

-

-

Methanol Extraction:

-

Soak 6 kg of the dried root powder in methanol at room temperature for 7 days.

-

Filter the mixture to separate the methanol extract from the plant residue.

-

Concentrate the extract under reduced pressure to obtain a dark, syrupy residue (approximately 470 g).

-

-

Liquid-Liquid Partitioning:

-

Suspend the concentrated methanol extract in water.

-

Perform sequential partitioning of the aqueous suspension with the following solvents:

-

n-hexane

-

Ethyl acetate (EtOAc)

-

n-butanol (BuOH)

-

-

Collect each solvent fraction separately. The dmLSB is expected to be enriched in the more polar fractions (EtOAc and BuOH).

-

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for column chromatography. The specific stationary and mobile phases may need to be optimized based on the fraction being purified.

-

Column Preparation:

-

Sample Loading:

-

Dissolve the dried fraction (e.g., the BuOH fraction from Protocol 1) in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the column.[6]

-

-

Elution:

-

Begin elution with the mobile phase. A gradient elution (gradually increasing the polarity of the solvent) is often employed.

-

For polyamide resin, elution with a 70% ethanol solution has been shown to be effective for a related compound.[4]

-

Collect fractions of a fixed volume.

-

-

Fraction Analysis:

-

Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing dmLSB.

-

Pool the fractions containing the compound of interest.

-

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is for the final purification of dmLSB to a high degree of purity.[4]

-

System Preparation:

-

Sample Injection:

-

Dissolve the semi-purified sample from the column chromatography step in the mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the column.

-

-

Chromatographic Separation:

-

Run a gradient elution program to separate the components. An example gradient could be:

-

0-5 min: 12% acetonitrile

-

5-20 min: Gradient to 20% acetonitrile

-

20-30 min: Gradient to 23% acetonitrile

-

30-40 min: Gradient to 30% acetonitrile

-

40-45 min: Return to 12% acetonitrile[2]

-

-

Monitor the elution profile using a UV detector at a wavelength of 286 nm.[2]

-

-

Fraction Collection and Final Processing:

-

Collect the peak corresponding to dmLSB.

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

The resulting solid is the purified dmLSB.

-

Data Presentation

Table 1: Summary of Purification Results for Lithospermic Acid B (a related compound)

| Purification Step | Purity (%) | Recovery (%) | Reference |

| Polyamide Resin Adsorption | 85.30 | 87.1 | [4] |

| Preparative HPLC | 99.28 | 75.2 | [4] |

Note: This data is for Lithospermic Acid B and serves as a reference for the expected efficiency of the purification steps.

Visualizations

References

- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative separation of lithospermic acid B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Demonstration of the myocardial salvage effect of lithospermic acid B isolated from the aqueous extract of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (dmLSB) is a methylated derivative of lithospermate B (LSB), a major bioactive compound isolated from Salvia miltiorrhiza (Danshen).[1] While LSB itself has been the subject of numerous studies, dmLSB has been identified as a significant metabolite and a potent pharmacological agent in its own right.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of dmLSB.

These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The LC/MS/MS method offers higher sensitivity and selectivity, making it particularly suitable for complex biological samples.

HPLC Method for Quantification of this compound

This method is suitable for the quantification of this compound in less complex sample matrices where higher concentrations are expected.

Experimental Protocol

1. Sample Preparation (from Plasma)

-

To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water |

| Gradient | Start with a 20% acetonitrile concentration, increasing linearly to 80% over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

3. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the HPLC-UV method. Actual validation data should be generated in the user's laboratory.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 8% |

| Accuracy (%) | 90 - 110% |

LC/MS/MS Method for Quantification of this compound

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological samples such as plasma, serum, and tissue homogenates. The protocol is adapted from established methods for the closely related compound, Lithospermate B.[3]

Experimental Protocol

1. Sample Preparation (from Rat Plasma) [3]

-

To 150 µL of rat plasma, add an internal standard solution.

-

Add 23 µL of 5 M HCl and 4 µL of 0.5 M EDTA to release the analyte from plasma proteins.[3]

-

Perform liquid-liquid extraction by adding 700 µL of ethyl acetate, vortexing for 5 minutes, and centrifuging at 4,200 x g for 5 minutes.[3]

-

Repeat the extraction step four times.[3]

-

Pool the organic layers and evaporate to dryness using a vacuum concentrator.[3]

-

Reconstitute the dried residue in 150 µL of methanol.[3]

-

Inject 5 µL of the solution into the LC/MS/MS system.[3]

2. LC/MS/MS Conditions

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.0 x 100 mm, 2.2 µm)[3] |

| Mobile Phase A | 0.2% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient | Linear gradient from 6% to 70% Mobile Phase B over 12 minutes.[3] |

| Flow Rate | 0.2 mL/min[3] |

| Column Temperature | Room Temperature[3] |

| Injection Volume | 5 µL[3] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 745.2 (for [M-H]⁻ of this compound) |

| Product Ions (m/z) | To be determined by direct infusion of a dmLSB standard. Likely fragments would involve losses of caffeic acid or its derivatives. |

| Collision Energy | To be optimized for dmLSB |

| Dwell Time | 100 ms |

3. Quantitative Data Summary for Lithospermate B (as a proxy for dmLSB) [3][4]

The following data for Lithospermate B provides an expected performance range for a validated dmLSB method.

| Parameter | Result |

| Linearity Range | 5 - 500 ng/mL[3] |

| Lower Limit of Detection (LOD) | 1.8 ng/mL[3][4] |

| Lower Limit of Quantification (LOQ) | 5.4 ng/mL[3][4] |

| Accuracy | Within ±10%[3][4] |

| Precision (Intra- and Inter-day) | < 10%[3][4] |

| Recovery | ~90%[3] |

Visualizations

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical workflow of the LC/MS/MS MRM analysis for this compound.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detecting metabolites of different transition metallithospermate B complexes after intravenous injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Dimethyl Lithospermate B in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dimethyl lithospermate B (dmLSB) in patch-clamp electrophysiology experiments. The information is compiled from published research to guide the investigation of its effects on ion channels.

Introduction

This compound (dmLSB) is an active component isolated from the root extract of Salvia miltiorrhiza, a traditional Asian medicine also known as 'Danshen'.[1][2] Electrophysiological studies have identified dmLSB as a potent modulator of voltage-gated sodium channels (Nav).[1][2] Unlike typical Nav channel blockers, dmLSB acts as an agonist, specifically slowing the inactivation kinetics of the fast sodium current (INa) without inducing a persistent current.[1][2] This modulation results in a prolongation of the action potential duration.[1][2] Notably, dmLSB exhibits selectivity for Nav channels, with no significant effects on potassium (K+) or calcium (Ca2+) currents at effective concentrations.[1][2] These properties make dmLSB a valuable pharmacological tool for studying Nav channel function and a potential therapeutic agent for conditions such as Brugada syndrome.[3][4][5]

Mechanism of Action

This compound selectively targets voltage-gated sodium channels. Its primary mechanism involves the slowing of the inactivation process of the channel. This leads to an increased influx of sodium ions during the initial phases of the action potential, thereby prolonging its duration.[1][2]

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Dimethyl Lithospermate B Stock Solutions for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and use of Dimethyl lithospermate B (dmLSB) stock solutions for in vitro cell culture applications. Adherence to these guidelines will ensure solution integrity and experimental reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 875313-64-7 | [1] |

| Molecular Formula | C₃₈H₃₄O₁₆ | [1] |

| Molecular Weight | 746.67 g/mol | [1] |

| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) | [2][3] |

| Storage (Powder) | -20°C | [1] |

Preparation of a 10 mM Primary Stock Solution

This protocol outlines the preparation of a 10 mM primary stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations.

Materials:

-

This compound (powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, disposable syringe filters (0.22 µm, PTFE or nylon membrane)

-

Sterile syringes

-

Vortex mixer

Protocol:

-

Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.47 mg of the compound.

-

Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization: To ensure sterility for cell culture applications, filter the 10 mM stock solution through a 0.22 µm syringe filter (PTFE or nylon membranes are compatible with DMSO) into a sterile, amber microcentrifuge tube or vial.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

| Storage Condition | Duration | Source(s) |

| -20°C | Up to 1 month | [2] |

| -80°C | Up to 6 months | [2] |

Note: It is strongly recommended to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the primary stock solution in cell culture medium to the desired final concentration.

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is best to perform serial dilutions. For example, to prepare a 20 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM in culture medium) and then further dilute to the final concentration.

-

Direct Dilution (for higher concentrations): For direct dilution, add the required volume of the 10 mM stock solution to pre-warmed cell culture medium. For instance, to make 1 mL of a 20 µM working solution, add 2 µL of the 10 mM stock to 998 µL of culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause shearing of media components.

-

Solvent Control: It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples (e.g., if your final dmLSB concentration is 20 µM, your vehicle control should contain 0.2% DMSO).

Typical Working Concentrations:

Published studies have utilized a range of this compound concentrations for cell-based assays. The optimal concentration will be cell-type and assay-dependent.

| Application | Cell Type | Working Concentration Range | Source(s) |

| Electrophysiology | Rat Ventricular Myocytes | 4 µM - 100 µM (Maximal effect at 20 µM) | [3][4] |

| Biological Evaluation | Not specified | Up to 50 µM | [1] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing and using this compound in cell culture and a simplified representation of its known signaling pathway.

Caption: Workflow for this compound Stock Preparation and Use.

Caption: Simplified Signaling Pathway of this compound.

References

- 1. Synthesis of a Dual-Labeled Probe of this compound with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application of dmLSB in Cardiac Action Potential Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (dmLSB), a derivative of a compound isolated from the root extract of Salvia miltiorrhiza (Danshen), has emerged as a significant pharmacological tool in the study of cardiac electrophysiology.[1][2] Unlike its parent compound, lithospermate B (LSB), which shows negligible electrophysiological effects, dmLSB acts as a novel Na+ channel agonist.[1][2] Its primary mechanism of action involves the selective modulation of voltage-gated Na+ channels (INa) in cardiac myocytes.[1][2] Specifically, dmLSB slows the inactivation kinetics of the Na+ current by increasing the proportion of the slowly inactivating component without inducing a persistent Na+ current.[1][2] This action leads to a significant prolongation of the action potential duration (APD) in ventricular myocytes, a key parameter in cardiac function and arrhythmogenesis.[1][2] Notably, this APD prolongation by dmLSB does not provoke early after-depolarizations (EADs), which are often associated with proarrhythmic events, making dmLSB a potentially valuable candidate for further investigation as a Na+ channel agonist.[1][2]

These application notes provide a comprehensive overview of the use of dmLSB in cardiac action potential studies, including its effects on key electrophysiological parameters, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of dmLSB on cardiac action potential and sodium current parameters as reported in studies on isolated rat ventricular myocytes.[1][2]

Table 1: Effect of dmLSB on Action Potential Duration (APD)

| Concentration (μM) | APD90 (ms) | Fold Increase vs. Control |

| 0 (Control) | 58.8 ± 12.1 | 1.0 |

| 20 | 202.3 ± 9.5 | ~3.4 |

APD90 represents the action potential duration at 90% repolarization.

Table 2: Dose-Dependent Effect of dmLSB on the Slow Component of Na+ Current (INa)

| dmLSB Concentration (μM) | Relative Amplitude of Slow INa |

| 1 | ~1.5% |

| 3 | ~2.5% |

| 10 | ~5.0% |

| 30 | ~8.0% |

| 100 | ~10.0% |

The EC50 for the increase in the relative amplitude of the slow component of INa is approximately 20 μM.[1][2]

Table 3: Effect of dmLSB on Voltage-Dependence of Na+ Channel Gating

| Parameter | Control | 20 μM dmLSB | Change |

| Activation | |||

| V1/2 (mV) | -45.2 ± 1.1 | -40.2 ± 1.3 | +5 mV (depolarized) |

| k (mV) | 5.1 ± 0.3 | 5.3 ± 0.4 | No significant change |

| Inactivation | |||

| V1/2 (mV) | -80.5 ± 1.5 | -80.1 ± 1.2 | No significant change |

| k (mV) | 6.2 ± 0.2 | 6.5 ± 0.3 | No significant change |

V1/2 is the voltage at which half of the channels are activated or inactivated. k is the slope factor.

Mandatory Visualizations

Caption: Signaling pathway of dmLSB in cardiac myocytes.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Measuring the Antioxidant Capacity of dmLSB

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the techniques and protocols for measuring the antioxidant capacity of a novel substance designated as dmLSB. As the specific chemical and physical properties of dmLSB are not widely documented, this application note offers a selection of robust and commonly accepted assays to characterize its antioxidant potential. These protocols are designed to be adaptable for researchers, scientists, and professionals in drug development who are investigating new chemical entities.

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants counteract this by donating electrons or hydrogen atoms to stabilize these reactive species. The methods detailed herein will allow for a thorough in vitro characterization of the antioxidant profile of dmLSB.

The primary mechanisms by which antioxidants exert their effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] Assays based on these mechanisms are fundamental in antioxidant research.

-

Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of this mechanism.

-

Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces an oxidant by transferring an electron, which often results in a color change. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on this mechanism.[2][3]

This guide provides detailed protocols for these key assays to enable a comprehensive assessment of the antioxidant capacity of dmLSB.

Mechanisms of Antioxidant Action

The antioxidant activity of a compound is primarily determined by its ability to donate a hydrogen atom or an electron to a free radical. Understanding these mechanisms is crucial for interpreting the results from different antioxidant assays.

Figure 1: The two primary mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Experimental Workflow for Antioxidant Capacity Assessment

A systematic approach is essential for accurately determining the antioxidant capacity of a new compound like dmLSB. The following workflow outlines the key steps from sample preparation to data analysis.

Figure 2: A general experimental workflow for assessing the antioxidant capacity of a test compound like dmLSB.

Data Presentation

The antioxidant capacity of dmLSB should be quantified and compared against a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E) or ascorbic acid. The results can be expressed in various units, including IC50 (the concentration of the sample required to scavenge 50% of the radicals), Trolox Equivalents (TE), or Ferrous Iron (Fe(II)) Equivalents.

Table 1: Summary of Antioxidant Capacity of dmLSB

| Assay | Mechanism | Standard | Result for dmLSB |

| DPPH Radical Scavenging Assay | SET | Trolox | IC50 (µg/mL or µM) |

| ABTS Radical Scavenging Assay | SET | Trolox | TEAC (µmol TE/g) |

| Oxygen Radical Absorbance Capacity (ORAC) | HAT | Trolox | µmol TE/g |

| Ferric Reducing Antioxidant Power (FRAP) | SET | FeSO₄ | µmol Fe(II)/g |

Experimental Protocols

The following are detailed protocols for the recommended antioxidant capacity assays. It is crucial to include proper controls in all experiments, including a blank (without the antioxidant), a positive control (a known antioxidant like Trolox or ascorbic acid), and the sample at various concentrations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which is deep purple.[4] When reduced, the DPPH radical becomes colorless or pale yellow, and the change in absorbance is measured spectrophotometrically at 517 nm.[5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

dmLSB sample

-

Trolox or Ascorbic Acid (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6] Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Dissolve dmLSB in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Prepare a series of dilutions from this stock solution.

-

Assay:

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of dmLSB.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical is blue-green and has a characteristic absorbance at 734 nm.[8][9] Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.[10]

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or ethanol

-

dmLSB sample

-

Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

-

-

Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 10 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

-

Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

dmLSB sample

-

Trolox (as a standard)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a fluorescein working solution in phosphate buffer.

-

Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

-

-

Assay:

-

Measurement: Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-5 minutes for at least 60 minutes at 37°C.[14]

-

Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox Equivalents.[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with TPTZ (2,4,6-tripyridyl-s-triazine), which has a maximum absorbance at 593 nm.[16]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

dmLSB sample

-

Ferrous sulfate (FeSO₄) or Trolox (as a standard)

-

96-well microplate

-

Microplate reader

-

Water bath at 37°C

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.

-

Assay:

-

Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

-

Measurement: Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized). Measure the absorbance at 593 nm.[18]

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ and is expressed as µmol of Fe(II) equivalents per gram or milliliter of the sample.

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antioxidant capacity of the novel compound dmLSB. By employing a combination of SET and HAT-based assays, researchers can gain a thorough understanding of its antioxidant mechanisms and potential therapeutic applications. The provided tables and diagrams are intended to facilitate experimental design and data interpretation, ultimately aiding in the advancement of antioxidant research and drug development.

References

- 1. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. kamiyabiomedical.com [kamiyabiomedical.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. zen-bio.com [zen-bio.com]

- 16. zen-bio.com [zen-bio.com]

- 17. ultimatetreat.com.au [ultimatetreat.com.au]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Dimethyl Lithospermate B

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Dimethyl lithospermate B (DMLB).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of DMLB in aqueous solutions.

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

-

Problem: this compound precipitates or does not dissolve when added directly to aqueous buffers (e.g., PBS).

-

Cause: DMLB is a hydrophobic molecule with inherently low aqueous solubility. Direct dissolution in aqueous media is often challenging.

-

Solution:

-

Use of a Co-solvent: First, dissolve the DMLB in a water-miscible organic solvent to create a concentrated stock solution. Subsequently, dilute this stock solution into your aqueous buffer.

-

Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice.[1][2]

-

Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock solution into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.[3]

-

-

pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[4]

-

Procedure: Experiment with adjusting the pH of the aqueous buffer. For phenolic compounds, increasing the pH to a more alkaline value can enhance solubility.[4] However, ensure the final pH is compatible with your experimental system.

-

-

Issue 2: Precipitation of DMLB Upon Dilution of a Stock Solution

-

Problem: The compound dissolves in the organic stock solution but precipitates when diluted into the aqueous experimental medium.

-

Cause: The aqueous medium cannot maintain the DMLB in a solubilized state at the desired concentration. This is a common issue when the final concentration is above the aqueous solubility limit.

-

Solution:

-

Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of DMLB.

-

Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility.[5][6]

-

Rationale: The hydrophobic DMLB molecule can be entrapped within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, keeping the complex in solution.[6]

-

-

Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.

-

Common Surfactants: Tween 80 and sodium lauryl sulfate are frequently used in pharmaceutical formulations.[7]

-

-

Issue 3: Inconsistent Results in Cell-Based Assays

-

Problem: High variability in experimental results when using DMLB in cell culture experiments.

-

Cause: This can be due to the precipitation of the compound in the culture medium, leading to inconsistent actual concentrations. Low solubility can also lead to reduced bioavailability in the assay.[8]

-

Solution:

-